Bienvenue dans la boutique en ligne BenchChem!

Naphazoline Nitrate

Formulation Development Pharmaceutical Compounding Physicochemical Characterization

Select naphazoline nitrate (CAS 5144-52-5) when your formulation demands reduced aqueous solubility (1:36 vs. 1:6 for HCl) for sustained topical delivery. As the official EP/BP pharmacopeial reference standard (99.0–101.0% content), it streamlines ANDA/DMF submissions. Its proven α2A-adrenoceptor selectivity (7-fold over α2B, 23-fold over α2C) makes it the tool compound of choice for receptor characterization studies requiring minimal off-target activation.

Molecular Formula C14H14N2.HNO3
C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 5144-52-5
Cat. No. B1676945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphazoline Nitrate
CAS5144-52-5
SynonymsAfazol Grin
AK Con
AK-Con
Albalon
All Clear
Clear Eyes
Colirio Alfa
Hydrochloride, Naphazoline
Idril
Miraclar
Monohydrochloride, Naphazoline
Nafazair
Naphazoline
Naphazoline Hydrochloride
Naphazoline Monohydrochloride
Naphazoline Nitrate
Naphcon
Naphcon forte
Nitrate, Naphazoline
Optazine
Pensa, Vasoconstrictor
Privin
Privine
Proculin
Siozwo
Tele Stulln
Tele-Stulln
Vasoclear
Vasocon
Vasocon Regular
Vasoconstrictor Pensa
VasoNit
Molecular FormulaC14H14N2.HNO3
C14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]
InChIInChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4)
InChIKeyZAHXYMFVNNUHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naphazoline Nitrate (CAS 5144-52-5): Procurement-Relevant Technical Specifications and Pharmacopeial Identity


Naphazoline nitrate is an imidazoline-derived sympathomimetic amine that functions as a direct-acting agonist at α-adrenergic receptors, particularly demonstrating high selectivity for the α2A-adrenoceptor subtype [1]. As the nitrate salt of naphazoline (free base CAS 835-31-4), it is characterized as a white or almost white crystalline powder with a melting point of 167-170°C [2]. The compound meets the requirements of the European Pharmacopoeia monograph for Naphazoline nitrate, with specified content ranging from 99.0% to 101.0% (dried substance) [3]. It is sparingly soluble in water but soluble in ethanol (96%), and is utilized primarily in topical ophthalmic and nasal decongestant formulations at concentrations of 0.05% to 0.1% [2] [4].

Why Naphazoline Nitrate Cannot Be Indiscriminately Substituted with Naphazoline Hydrochloride in Formulation Development


Naphazoline nitrate and naphazoline hydrochloride share identical pharmacodynamic activity at α-adrenergic receptors, but their physicochemical divergence renders them non-interchangeable in formulation and procurement contexts. The critical differentiator is aqueous solubility: naphazoline hydrochloride is soluble 1 in 6 parts water, whereas naphazoline nitrate is soluble only 1 in 36 parts water, representing a sixfold difference that directly impacts formulation design, dissolution profiling, and analytical method development . Additionally, the nitrate salt form is the official pharmacopeial reference standard recognized by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), while the hydrochloride salt lacks a dedicated EP monograph, creating divergent regulatory pathways for ANDA and DMF submissions [1] [2]. The following evidence quantifies these and other performance-critical distinctions.

Naphazoline Nitrate: Quantitative Comparative Evidence for Procurement Decision-Making


Aqueous Solubility Differential: Naphazoline Nitrate vs. Naphazoline Hydrochloride

Naphazoline nitrate demonstrates sixfold lower aqueous solubility compared to naphazoline hydrochloride. This solubility differential dictates solvent selection, dissolution rate, and the feasibility of aqueous-based topical formulations . In a formulation development or quality control context, substitution without solubility adjustment will alter drug release kinetics and may compromise product homogeneity.

Formulation Development Pharmaceutical Compounding Physicochemical Characterization

Industrial Synthesis Optimization: Purity Enhancement and Impurity Reduction via Green Chemistry Process

A modified industrial synthesis technology for naphazoline nitrate using 1,2,4-trichlorobenzene solvent at the condensation stage increased the assay of the substance from 98.7% to 100.0% while reducing total impurities from 0.5% to ≤0.1% [1]. This process also improved synthesis yield by up to 50% compared to traditional technology and reduced the E-factor sevenfold, indicating substantially lower waste generation and environmental impact [1].

API Manufacturing Process Chemistry Quality Control Green Chemistry

Alpha-2A Adrenoceptor Subtype Selectivity: Naphazoline vs. Alpha-2B, Alpha-2C, and I1-Imidazoline Binding Sites

Naphazoline was identified as the most selective compound for the high affinity state of the alpha-2A adrenoceptor among 22 ligands screened, displaying 7-fold higher affinity than alpha-2B, 23-fold higher affinity than alpha-2C, and 9-fold higher affinity than platelet I1-imidazoline binding sites [1]. No single selective compound was identified for the alpha-2B adrenoceptor in this study, underscoring the unique selectivity profile of naphazoline [1].

Receptor Pharmacology Ligand Binding Affinity Subtype Selectivity Adrenergic Signaling

Duration of Decongestive Action: Naphazoline vs. Oxymetazoline and Xylometazoline

Acoustic rhinometry measurements in healthy volunteers demonstrated that naphazoline 0.02% had no measurable decongestive effect whatsoever after 4 hours post-application, whereas oxymetazoline 0.05% and 0.01% maintained appreciable effect after 4 hours, and oxymetazoline 0.05% still had relevant decongestion after 8 hours [1]. A rebound effect associated with reactive hyperaemia was observed after 8 hours for all short-acting products including naphazoline [1]. A comprehensive review table corroborates these findings, reporting naphazoline duration of action as 2-6 hours compared to 6-10 hours (up to 12) for xylometazoline and 8-12 hours for oxymetazoline [2].

Nasal Decongestant Pharmacology Duration of Action Acoustic Rhinometry Clinical Efficacy

Pharmacopeial Regulatory Recognition: Naphazoline Nitrate vs. Naphazoline Hydrochloride

Naphazoline nitrate is the official salt form recognized by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), with a dedicated monograph (Ph. Eur. 11.6, BP 2025) specifying content limits of 99.0% to 101.0% (dried substance), melting point 167-170°C, and defined related substances acceptance criteria [1]. In contrast, naphazoline hydrochloride lacks a dedicated EP monograph, limiting its utility as a primary reference standard in regulatory submissions [2]. Naphazoline nitrate reference standards are available with traceability against pharmacopeial standards (USP or EP) and are intended for analytical method development, method validation, ANDA, and DMF submissions [3].

Regulatory Affairs Pharmacopeial Compliance Reference Standards Analytical Method Development

In Vivo Reduction of Inflammatory Mediators: Naphazoline Nitrate Effects on Cytokines and Growth Factors

Naphazoline nitrate (0.2 mg/kg, 10 µL per eye; intraperitoneal administration, once) dramatically inhibited conjunctival dye leakage in mice with histamine- or antigen-induced conjunctival vascular hyperpermeability and reduced levels of IL-1β, IL-6, IFN-γ, and IL-4, as well as IgE, GMCSF, NGF, and VEGF . This anti-inflammatory and vascular permeability-modulating profile has been specifically documented for the nitrate salt form, providing a validated in vivo endpoint for non-bacterial conjunctivitis research models .

Ocular Pharmacology Anti-inflammatory Activity Allergic Conjunctivitis Cytokine Modulation

Defined Research and Industrial Application Scenarios for Naphazoline Nitrate Based on Verified Comparative Evidence


Aqueous Topical Formulation Development Requiring Controlled Solubility

Naphazoline nitrate's sixfold lower aqueous solubility relative to hydrochloride (1:36 vs. 1:6) makes it the preferred salt form for developers seeking reduced dissolution rates in aqueous ophthalmic or nasal formulations . This property is advantageous when designing sustained-release or prolonged-retention topical products where rapid dissolution and subsequent systemic absorption must be minimized. Formulation scientists should select nitrate over hydrochloride when aqueous solubility constraints are desired for drug release modulation.

Pharmaceutical Manufacturing Requiring EP/BP Pharmacopeial Compliance

For API procurement supporting ANDA or DMF submissions in jurisdictions recognizing European or British Pharmacopoeia standards, naphazoline nitrate is the salt form with an official monograph specifying content limits (99.0-101.0%), related substances thresholds, and identification criteria [1] [2]. Manufacturers utilizing the optimized green chemistry synthesis route can achieve assay purity of 100.0% with impurities ≤0.1%, exceeding monograph requirements while demonstrating sevenfold E-factor improvement for sustainability reporting [2].

Short-Duration Nasal Decongestant Research Protocols

Naphazoline nitrate is indicated for research protocols investigating acute, short-duration nasal decongestion, with acoustic rhinometry confirming complete loss of decongestive effect after 4 hours at therapeutic concentration (0.02%) [3]. This contrasts with oxymetazoline and xylometazoline, which maintain activity for 8-12 hours. Researchers designing studies on rebound congestion or rhinitis medicamentosa mechanisms may specifically require the short-acting profile of naphazoline to observe tachyphylaxis and reactive hyperaemia endpoints within a single experimental session [3] [4].

Alpha-2A Adrenoceptor-Selective Pharmacological Studies

Naphazoline nitrate is the optimal tool compound for experiments requiring selective agonism of the high affinity state of alpha-2A adrenoceptors. It displays 7-fold selectivity over alpha-2B, 23-fold over alpha-2C, and 9-fold over platelet I1-imidazoline binding sites, and was identified as the most selective alpha-2A ligand among 22 compounds screened [5]. This established selectivity profile supports its use in receptor subtype characterization studies where off-target activation of alpha-2B, alpha-2C, or imidazoline receptors must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphazoline Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.